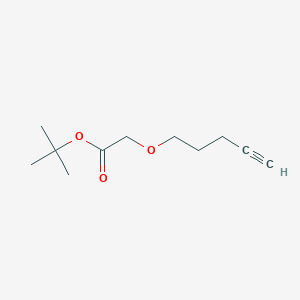

Tert-butyl 2-pent-4-ynoxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 2-pent-4-ynoxyacetate” likely refers to a compound that contains a tert-butyl group, a pent-4-ynoxy group, and an acetate group. Tert-butyl is a common substituent in organic chemistry, known for its bulky nature. The pent-4-ynoxy group suggests the presence of a five-carbon chain with a triple bond at the 4-position and an ether linkage. The acetate group is a common ester group in organic chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Properties like boiling point, melting point, solubility, and reactivity could be predicted based on its structural features .Applications De Recherche Scientifique

Degradation Pathways and Environmental Applications

Tert-butyl compounds, such as Methyl tert-butyl ether (MTBE), have been studied for their degradation pathways in environmental applications. For instance, the UV/H2O2 process has been applied to degrade MTBE in aqueous solutions, resulting in various byproducts. This study highlights the potential of advanced oxidation processes for treating water contaminated with tert-butyl compounds, suggesting a possible environmental application for similar compounds (Stefan, Mack, & Bolton, 2000).

Synthetic Chemistry and Catalysis

Tert-butyl compounds are widely utilized in synthetic chemistry for their steric effects and as protective groups. For example, tert-butyl groups enhance the enantioselectivity of salen titanium complexes used in asymmetric synthesis, demonstrating their importance in producing chiral pharmaceutical ingredients (Imamoto et al., 2012). Similarly, the synthesis of substituted furans catalyzed by trifluoroacetic acid involves alkylation of tert-butyl acetoacetate, indicating the role of tert-butyl compounds in facilitating organic transformations (Stauffer & Neier, 2000).

Material Science and Engineering

In material science, the engineering of pathways in microorganisms for the production of terpenoids demonstrates the utility of tert-butyl groups in biosynthetic applications. Engineering the mevalonate pathway in Escherichia coli for terpenoid production involves the manipulation of precursor compounds that may share structural similarities with tert-butyl compounds, showcasing the intersection of biology and chemistry in material science (Martin et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-pent-4-ynoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-5-6-7-8-13-9-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEFBBCNZGRLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2603826.png)

![Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2603832.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2603835.png)

![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603836.png)

![3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2603838.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603842.png)

![[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2603843.png)